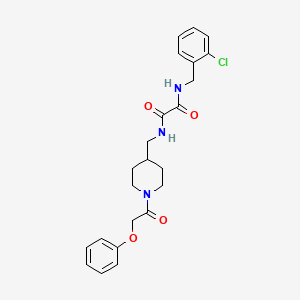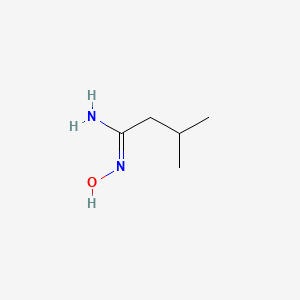
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
A comprehensive study by Saitoh et al. (2001) detailed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline via the cyclization of related compounds using the Pummerer reaction as a key step. This process was enhanced by the use of boron trifluoride diethyl etherate, suggesting a method for producing complex isoquinolines, including those related to the compound , by facilitating cyclization through a dicationic intermediate mechanism (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001). Additionally, Xu et al. (2005) synthesized analogues of the compound, highlighting their potential as sigma-2 receptor probes, indicating a method for developing novel ligands for receptor targeting in biomedical research (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).
Pharmacological Synthesis and Screening
Patel et al. (2009) focused on synthesizing fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, incorporating similar structural motifs to those found in the target compound. These synthesized molecules were then subjected to various biological and pharmacological screenings, suggesting a framework for assessing the biological activity of newly synthesized isoquinoline derivatives (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Radioligand Development for Tumor Imaging
Tu et al. (2007) investigated fluorine-containing benzamide analogs, closely related to the chemical structure of interest, for their utility in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This study represents a direct application of similar compounds in the development of diagnostic tools for oncology, showcasing the compound's relevance in creating imaging agents (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Visible Light-Promoted Synthesis
Liu et al. (2016) demonstrated a visible-light-promoted synthesis technique for producing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, a category encompassing the structure of interest. This method offers an innovative approach to synthesizing similar compounds efficiently and with potential environmental benefits, indicating the compound's versatility in advanced synthetic chemistry (Liu, Cong, Liu, & Sun, 2016).
作用機序
Target of Action
The primary target of this compound is P-glycoprotein (P-gp) . P-gp is a well-known membrane transporter expressed in a number of strategic biological barriers, where it exerts a protective effect of paramount importance .
Mode of Action
The compound acts as a potent and selective ligand of P-gp . It displays a substrate mechanism of action and high selectivity toward P-gp . The compound’s interaction with P-gp leads to changes in the transporter’s activity, affecting the efflux of many chemotherapeutics .
Biochemical Pathways
The compound’s interaction with P-gp affects the multidrug resistance (MDR) pathway . By inhibiting P-gp, the compound can potentially increase the intracellular concentration of chemotherapeutic drugs, enhancing their efficacy .
Pharmacokinetics
As a p-gp inhibitor, it can influence the pharmacokinetics of other drugs by altering their absorption and distribution .
Result of Action
The compound’s action results in the inhibition of P-gp, potentially reversing multidrug resistance in cancer cells . This could enhance the efficacy of chemotherapeutic drugs and improve treatment outcomes .
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-15-7-9-26(13-16(15)12-19(18)31-2)32(28,29)10-8-25-20(27)14-3-5-17(6-4-14)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCVZHDFVYSSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)
![8-(4-butylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928264.png)
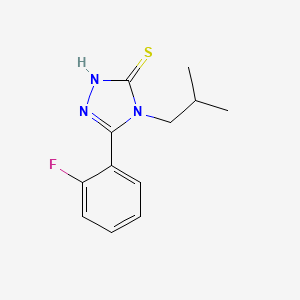
![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)
![N-(2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2928267.png)
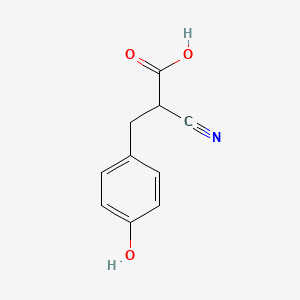
![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)
![[(1S,3S)-3-Propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B2928271.png)
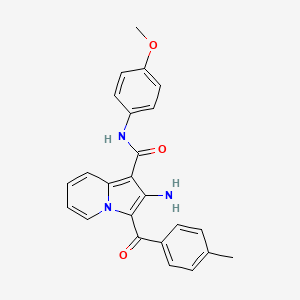
![Ethyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2928275.png)
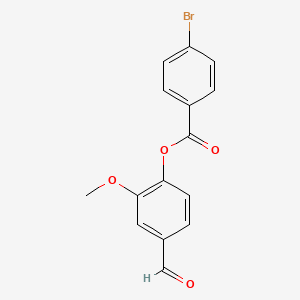
methanone](/img/structure/B2928283.png)
